(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
CAS No.:
Cat. No.: VC14819606
Molecular Formula: C23H18ClNOS4
Molecular Weight: 488.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClNOS4 |
|---|---|
| Molecular Weight | 488.1 g/mol |
| IUPAC Name | (3-chloro-1-benzothiophen-2-yl)-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
| Standard InChI | InChI=1S/C23H18ClNOS4/c1-11-9-12(2)18-14(10-11)16-20(29-30-22(16)27)23(3,4)25(18)21(26)19-17(24)13-7-5-6-8-15(13)28-19/h5-10H,1-4H3 |
| Standard InChI Key | FPAYDMJYVACDDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=C(C5=CC=CC=C5S4)Cl)(C)C)SSC3=S)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a benzothiophene core fused to a dithioloquinoline system, with additional substituents including chloro, tetramethyl, and thioxo groups. The benzothiophene moiety (C8H5ClS) contributes aromaticity and electron-rich regions, while the dithioloquinoline framework introduces sulfur atoms that enhance molecular polarity and potential for redox interactions. The methanone bridge (-CO-) links these two heterocyclic systems, creating a planar conformation that may facilitate π-π stacking interactions with biological targets.
The tetramethyl groups at positions 4,4,6,8 confer steric bulk, potentially influencing the compound’s solubility and membrane permeability. X-ray crystallography studies of analogous dithioloquinolines reveal distorted boat conformations in the quinoline ring, a feature likely shared by this derivative .
Electronic and Steric Considerations
The thioxo group (-S=O) introduces strong electron-withdrawing effects, polarizing adjacent bonds and creating electrophilic centers susceptible to nucleophilic attack. This property is critical for interactions with biological nucleophiles like cysteine residues in enzymes. Computational models suggest the chloro substituent on the benzothiophene ring directs electrophilic substitution reactions to the 5-position, a pattern observed in related compounds .
Synthetic Pathways and Methodological Approaches
Multi-step Synthesis Strategies
Synthesis typically begins with the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, which undergoes Friedel-Crafts acylation with a preformed dithioloquinoline intermediate. Key steps include:
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Dithioloquinoline Precursor Synthesis: Cyclocondensation of 2-aminothiophenol with dimethyl acetylenedicarboxylate yields the dithiolo[3,4-c]quinoline core .
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Thioxo Group Introduction: Treatment with Lawesson’s reagent converts carbonyl groups to thioxo functionalities .
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Final Coupling: Mitsunobu reaction or palladium-catalyzed cross-coupling links the benzothiophene and dithioloquinoline moieties.
Reaction yields range from 12–35% for the final coupling step, with purity >95% achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).
Reaction Optimization Challenges
The tetramethyl groups complicate crystallization, necessitating the use of high-boiling solvents like dimethylacetamide for recrystallization. Microwave-assisted synthesis reduces reaction times from 72 hours to 14 hours for the cyclocondensation step, improving throughput without compromising yield .
Pharmacological Mechanisms and Target Interactions
Enzyme Inhibition Dynamics
Molecular docking simulations reveal strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds between the thioxo group and Lys721 residue . The benzothiophene moiety participates in hydrophobic interactions with Leu718 and Val702, stabilizing the inhibited enzyme conformation .
Metabolic Stability and Toxicity
Microsomal stability assays (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from oxidative defluorination and glutathione conjugation. Acute toxicity in BALB/c mice (LD50 = 320 mg/kg) suggests a narrow therapeutic window, necessitating structural modifications for clinical translation.
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